molecular formula C22H22N4O4S2 B12155723 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12155723
M. Wt: 470.6 g/mol
InChI Key: OHBMMXHZMGHBIA-LGMDPLHJSA-N
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Description

This compound is a mouthful, but its structure is fascinating. Let’s break it down:

    Name: 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

    IUPAC Name: (Z)-N-(3-ethoxypropyl)-3-[(furan-2-ylmethyl)thio]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1H-pyrido[1,2-a]pyrimidin-4-one

This compound belongs to the class of pyrido[1,2-a]pyrimidin-4-ones and contains a thiazolidinone ring, a pyrimidine ring, and a furan moiety. It’s a hybrid of various functional groups, making it intriguing for both synthetic chemists and researchers.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Oxidation: The thiazolidinone ring can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups.

    Common Reagents: Thionyl chloride, hydrazine, and various reducing agents.

    Major Products: The reduced form (alcohol) and various derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Research on its pharmacological properties and potential drug development.

    Industry: Limited industrial applications due to its complexity.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors due to its diverse functional groups.

    Pathways: Further studies needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds: Other pyrido[1,2-a]pyrimidin-4-ones, thiazolidinone derivatives.

    Uniqueness: Its combination of furan, thiazolidinone, and pyrimidine sets it apart.

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N4O4S2/c1-2-29-11-6-9-23-19-16(20(27)25-10-4-3-8-18(25)24-19)13-17-21(28)26(22(31)32-17)14-15-7-5-12-30-15/h3-5,7-8,10,12-13,23H,2,6,9,11,14H2,1H3/b17-13-

InChI Key

OHBMMXHZMGHBIA-LGMDPLHJSA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4

Origin of Product

United States

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